2-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C23H23N5O3 and its molecular weight is 417.469. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalysis in Asymmetric Hydrogenation
This compound has been explored in the context of asymmetric hydrogenation, particularly in the development of rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups. Such ligands, including 2,3-bis(tert-butylmethylphosphino)quinoxaline, have been used with rhodium complexes for the efficient preparation of chiral pharmaceutical ingredients, showing potential for the synthesis of amino acid or secondary amine components (Imamoto et al., 2012).
Polymerization Applications
The compound has applications in the polymerization field. Diphenylquinoxaline-containing AB2 monomers, such as 2,3-bis(4-aminophenyl)quinoxaline-6-carboxylic acid, have been polymerized to form hyperbranched aromatic polyamides. These polymers show unique physical and chemical properties, with potential applications in creating thermosetting resin systems for high-temperature use (Baek et al., 2003).
Antibacterial Applications
Quinoxaline derivatives, like 7-(2-Aminomethyl-1-azetidinyl)-4-oxoquinoline-3-carboxylic acids, have been developed as potent antibacterial agents. These compounds, through specific substituent modifications, have shown enhanced activity against various bacterial strains, indicating their potential in antibacterial drug development (Fujita et al., 1998).
Synthesis of Substituted Quinolines and Pyrimidines
There's significant interest in the sustainable synthesis of substituted quinolines and pyrimidines, with this compound being a key player. The process, catalyzed by manganese PNP pincer complexes, involves dehydrogenation and condensation steps, yielding a variety of quinolines and pyrimidines efficiently (Mastalir et al., 2016).
Medicinal Chemistry and Drug Synthesis
The compound has been used in the synthesis of drug-like small molecules, particularly in quinoxaline derivatives with amino substitution at C-2. This strategy has been successful in creating new molecules with potential pharmaceutical applications (Rao et al., 2016).
Properties
IUPAC Name |
2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(2-methylpropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-13(2)11-28-21(24)19(20-22(28)27-16-6-4-3-5-15(16)26-20)23(29)25-10-14-7-8-17-18(9-14)31-12-30-17/h3-9,13H,10-12,24H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNOZCLBIOCTDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)NCC4=CC5=C(C=C4)OCO5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.